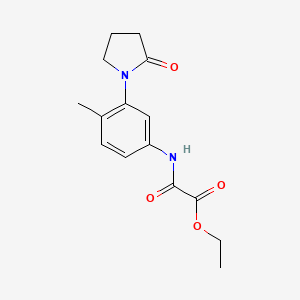
Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate, also known as EMOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMOPA is a member of the pyrrolidine class of compounds and is a derivative of the amino acid proline.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of enzymes involved in DNA synthesis and cell division. Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has been found to inhibit the production of reactive oxygen species by inhibiting the activity of NADPH oxidase.
Biochemical and Physiological Effects:
Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell division. Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has been found to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antitumor and anti-inflammatory activity. However, there are also limitations to its use in lab experiments. Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has poor solubility in water, which can make it difficult to work with in aqueous environments. Additionally, Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate. One potential direction is to further investigate its potential use as a neuroprotective agent. Another potential direction is to study its potential use in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to determine the optimal dosing and administration of Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate for therapeutic use.
Métodos De Síntesis
The synthesis of Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate involves the reaction of proline with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline and ethyl oxalyl chloride. The reaction takes place in the presence of a base and a solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate.
Aplicaciones Científicas De Investigación
Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro. Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has been studied for its potential use as a neuroprotective agent due to its ability to inhibit the production of reactive oxygen species.
Propiedades
IUPAC Name |
ethyl 2-[4-methyl-3-(2-oxopyrrolidin-1-yl)anilino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-21-15(20)14(19)16-11-7-6-10(2)12(9-11)17-8-4-5-13(17)18/h6-7,9H,3-5,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTCJMAMZKKJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

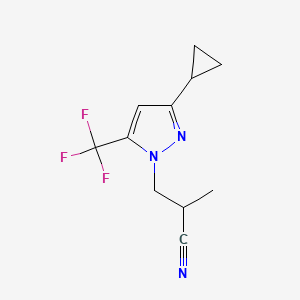
![2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2544471.png)

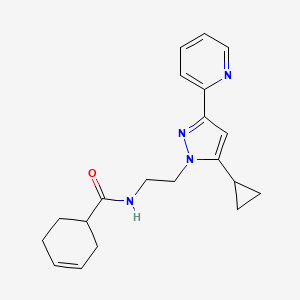

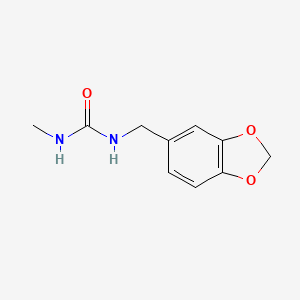
![1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2544478.png)
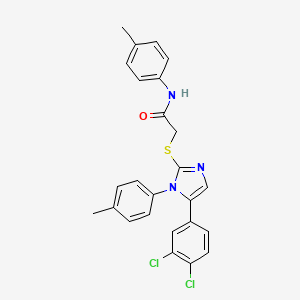
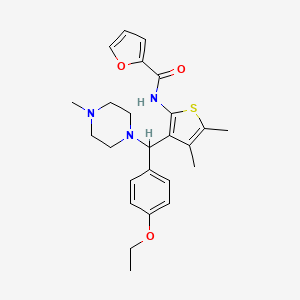
![2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2544486.png)
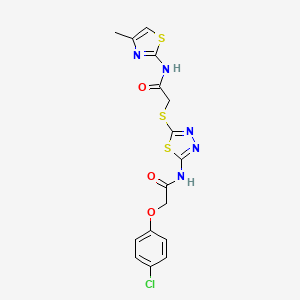
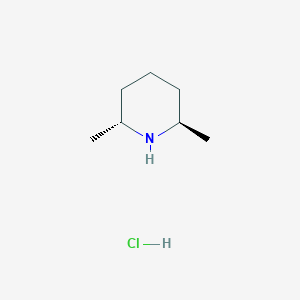
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B2544490.png)
